Faropenem daloxate is a prodrug of faropenem, a β-lactam antibiotic belonging to the penem class. [, , ] This class is known for its potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. [] Faropenem daloxate exhibits enhanced oral bioavailability compared to faropenem and is hydrolyzed in plasma to release the active faropenem. [, ]
Faropenem daloxate is classified as a beta-lactam antibiotic and specifically as a penem. Unlike natural penicillins, penems are synthetically derived and contain a sulfur atom at the C-1 position of the beta-lactam ring. The compound is synthesized from natural amino acids, primarily using L-threonine as a starting material in various synthetic pathways .
The synthesis of faropenem daloxate involves multiple steps, primarily utilizing two main synthetic routes:
The synthesis typically requires careful control of parameters such as temperature (25–100 °C) and reaction time (often around 8 hours), with various protecting groups utilized to stabilize reactive intermediates during the process .
The molecular formula of faropenem daloxate is , with a molecular weight of approximately 397.4 g/mol . The structure features a beta-lactam ring fused with a five-membered ring containing a sulfur atom, characteristic of penems. The stereochemistry at several positions is crucial for its biological activity:
The IUPAC name of faropenem daloxate is:
Faropenem daloxate undergoes several key chemical reactions that are integral to its function as an antibiotic:
Faropenem daloxate exerts its antibacterial effects by inhibiting bacterial cell wall synthesis through competitive inhibition of PBPs. This mechanism involves:
This mechanism is similar to other beta-lactam antibiotics but is distinguished by faropenem's enhanced stability against certain beta-lactamases.
Faropenem daloxate exhibits several important physical and chemical properties:
These properties influence its absorption, distribution, metabolism, and excretion (ADMET) characteristics .
Faropenem daloxate has several scientific applications:
The development of penem antibiotics represents a significant milestone in antimicrobial chemotherapy, bridging the gap between penicillins and cephalosporins. Faropenem daloxate (chemically known as faropenem medoxomil) emerged from pioneering work by Daiichi Asubio Pharma in the 1990s as a novel oral penem antibiotic [1]. This prodrug was strategically designed to overcome the limitations of its active metabolite, faropenem, which exhibits potent activity against both Gram-positive and Gram-negative pathogens but suffers from poor oral bioavailability in its native form [10]. The patent landscape surrounding faropenem daloxate reflects extensive intellectual property efforts, with foundational patents covering its crystalline forms, synthesis methods, and prodrug derivatives [5].
Key developments in the compound's history include:
Table 1: Key Patent and Development Milestones for Faropenem Daloxate
Year | Event | Assignee | Significance |
---|---|---|---|
1997 | First approval in Japan | Daiichi Asubio Pharma | Marketed as Farom® for respiratory infections |
2005 | NDA submission to FDA | Replidyne | Covered five indications |
2006 | Clinical trials for pediatric formulations | Replidyne | Development for otitis media (NCT00276042) |
2008 | Patent for synthesis optimization | Multiple | CN1884284A covering THF-based crystallization |
CAS No.: 6989-21-5
CAS No.: 676-99-3
CAS No.: 111818-57-6
CAS No.: 91106-25-1
CAS No.: 3087-02-3
CAS No.: